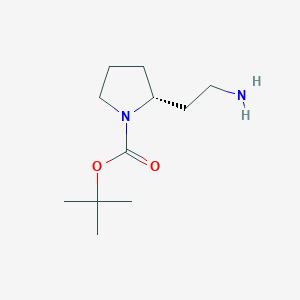

(R)-2-(氨基乙基)-1-N-叔丁氧羰基吡咯烷

描述

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve several steps, including the formation of stereogenic centers and the protection of amino groups. For instance, the synthesis of a defense alkaloid of the Mexican bean beetle, which is a pyrrolidine derivative, starts from (R)-proline and involves the creation of a second stereogenic center through nucleophilic addition followed by reductive bond cleavage to achieve high purity and yield . This suggests that similar methodologies could potentially be applied to the synthesis of “(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine,” with attention to stereochemistry and protecting groups.

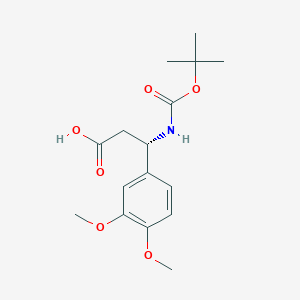

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The specific substituents attached to this ring, such as aminoethyl groups and Boc (tert-butoxycarbonyl) protecting groups, influence the molecule's reactivity and properties. The papers provided do not detail the structure of “(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine,” but they do discuss the structural analysis of related rhodium complexes with pyridine ligands, which can provide a comparative basis for understanding the structural aspects of pyrrolidine derivatives .

Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives can be complex and diverse. The provided papers do not discuss reactions specific to “(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine,” but they do mention reactions of pyridine derivatives with rhodium complexes, leading to the formation of various rhodium(I) and rhodium(II) complexes . These reactions are indicative of the reactivity of nitrogen-containing heterocycles and their ability to coordinate with metal centers, which could be relevant when considering the reactivity of “(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine” in the presence of transition metals.

Physical and Chemical Properties Analysis

The physical and chemical properties of “(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine” would be influenced by its molecular structure, particularly the presence of the Boc protecting group and the aminoethyl side chain. While the papers provided do not give specific details on this compound, they do describe the crystallization and lattice parameters of rhodium complexes with related ligands . Such information on related compounds can be useful in predicting the solubility, stability, and crystalline behavior of “(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine.”

科学研究应用

对映选择性合成

- 已广泛探索了涉及(R)-2-(氨基乙基)-1-N-叔丁氧羰基吡咯烷的对映选择性合成过程。Barker等人(2011)的一项重要研究详细介绍了N-叔丁氧羰基吡咯烷的对映选择性、钯催化的α-芳基化过程。该过程包括原位反应红外光谱监测和(R)-crispine A和(S)-尼古丁等几种重要化合物的合成(Barker等人,2011)。

不对称合成

- Harrison和O'Brien(2001)报告了N-取代(R)-2-[(吡咯啉-1-基)甲基]吡咯烷的不对称合成。该合成的关键步骤是N-叔丁氧羰基吡咯烷的sparteine介导的不对称官能化(Harrison & O'Brien, 2001)。

立体选择性合成

- 由Vega-Peñaloza等人(2013)探索的手性吡咯烷衍生物的立体选择性合成是另一个应用。该合成包括N-叔丁氧羰基保护的β-氨基酸衍生物与各种胺和氨基酸的偶联(Vega‐Peñaloza等人,2013)。

药物中的化学合成

- 许多研究利用(R)-2-(氨基乙基)-1-N-叔丁氧羰基吡咯烷合成了与药物相关的化合物。例如,Watson等人(2004)从N-叔丁氧羰基吡咯烷实现了(-)-(R)-pyrrolam A的不对称合成,突出了其在生产复杂有机结构中的作用(Watson et al., 2004)。

在核酸研究中的应用

- D'Costa等人(2002)探讨了(R)-2-(氨基乙基)-1-N-叔丁氧羰基吡咯烷在吡咯基PNA合成中的应用,PNA是肽核酸的一种变体,展示了其在微调结构以与互补核酸结合方面的实用性(D'Costa et al., 2002)。

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl (2R)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8,12H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYKQOGWPICUKV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426856 | |

| Record name | tert-Butyl (2R)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2R)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |

CAS RN |

550378-07-9 | |

| Record name | tert-Butyl (2R)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 550378-07-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1276685.png)